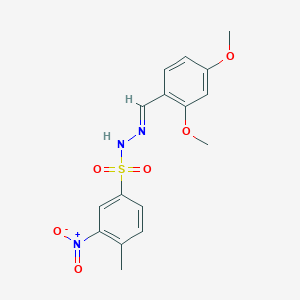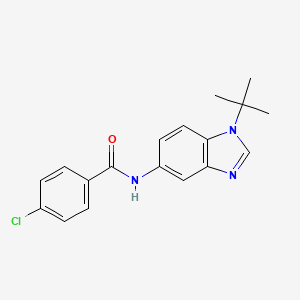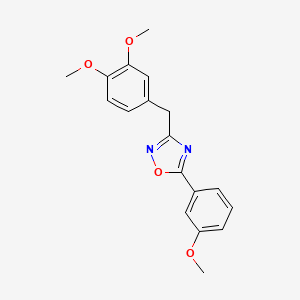![molecular formula C17H19BrN2O B5802487 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol, also known as BPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. BPP has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. This compound may also modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, inhibition of the enzyme acetylcholinesterase, and antioxidant activity. This compound has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol in lab experiments is its ability to modulate multiple neurotransmitter systems, making it a versatile tool for investigating the effects of these systems on behavior and physiology. However, one limitation of using this compound is its relatively low potency compared to other drugs used to modulate neurotransmitter systems.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol. One area of interest is its potential use in the treatment of schizophrenia and other psychiatric disorders. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems.
Synthesemethoden
The synthesis of 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol involves the reaction of 4-bromo-2-nitrophenol with 4-phenyl-1-piperazinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then reduced with palladium on carbon to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol has been investigated for its potential use as a therapeutic agent in various scientific research studies. One study found that this compound exhibited antipsychotic-like effects in animal models, suggesting that it may be useful in the treatment of schizophrenia. Another study showed that this compound had anxiolytic-like effects, indicating its potential use in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
4-bromo-2-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c18-15-6-7-17(21)14(12-15)13-19-8-10-20(11-9-19)16-4-2-1-3-5-16/h1-7,12,21H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQLHKTRNIJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)




![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)




![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)